molecular formula C52H100NO8P B145845 1,2-Dierucoyl-sn-glycero-3-phosphocholine CAS No. 51779-95-4

1,2-Dierucoyl-sn-glycero-3-phosphocholine

Cat. No. B145845
CAS RN: 51779-95-4
M. Wt: 898.3 g/mol
InChI Key: SDEURMLKLAEUAY-JFSPZUDSSA-N
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Description

1,2-Dierucoyl-sn-glycero-3-phosphocholine is a type of synthetic phospholipid, which is a class of lipids that are a major component of all cell membranes. They can form lipid bilayers because of their amphiphilic characteristic, which includes a hydrophilic (phosphate head) and two hydrophobic (fatty acid tails) regions.

Synthesis Analysis

The synthesis of mixed-acid 1,2-diacyl-sn-glycero-3-phosphocholines, which are closely related to 1,2-Dierucoyl-sn-glycero-3-phosphocholine, can be achieved through a two-step process starting with the reaction of sn-glycero-3-phosphocholine zinc chloride complex with tritylchloride to yield 1-O-tritylglycerophosphocholine. This intermediate can then be acylated and further processed to replace the trityl group with an acyl moiety, resulting in high yields and isomeric purity .

Molecular Structure Analysis

The molecular structure of 1,2-Dierucoyl-sn-glycero-3-phosphocholine consists of a glycerol backbone, two erucic acid chains (which are long-chain monounsaturated fatty acids), and a phosphocholine head group. This structure is similar to naturally occurring phospholipids but with specific fatty acid residues.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of analogs of 1,2-diacyl-sn-glycero-3-phosphocholines include acylation reactions, quaternization of sn-glycero-3-phosphoethanolamine to the corresponding sn-glycero-3-phosphocholine, and various labeling reactions to incorporate isotopic labels such as 13C and 2H into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of these phospholipids are influenced by the length and saturation of the acyl chains as well as the head groups. For example, the dimeric version of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine forms a planar membrane and exhibits specific phase transition constants, which are indicative of its behavior in biological membranes . The enzymatic synthesis of structured 1,2-diacyl-sn-glycero-3-phosphocholines from glycerol-sn-3-phosphocholine also highlights the importance of controlling water activity for better acylation yields .

Scientific Research Applications

Analytical Method Development

Kiełbowicz et al. (2012) developed a high-performance liquid chromatography method for analyzing hydrolysis products of phosphatidylcholine, including 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, demonstrating its application in monitoring acyl migration processes in solvents commonly used in phosphatidylcholine synthesis or modification Kiełbowicz et al., 2012.

Enhancing Separation Techniques

Luo et al. (2010) used phospholipids, including variants of phosphocholine, as additives in capillary electrophoresis to enhance the separation of glycans. Their study highlights the influence of phospholipid composition, hydration, and temperature on separation efficiency Luo et al., 2010.

Spectroscopic and Structural Studies

Wu et al. (2010) utilized isotropically tumbling bicelles formed by mixtures of phosphocholines for molecular biophysics studies, such as spectroscopic investigations and structural refinement of soluble protein structures Wu et al., 2010.

Molecular Dynamics and Structural Validation

Poger and Mark (2010) reported molecular dynamics simulations of phospholipid bilayers, including 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, to validate the structural and hydration properties of these bilayers, contributing to a better understanding of their behavior in biological systems Poger & Mark, 2010.

Synthesis and Practical Applications

Marrapu et al. (2015) developed a novel method for synthesizing 1,2-diacyl-sn-glycero-3-phosphocholines, demonstrating its practical applications and efficiency for producing these compounds in large quantities Marrapu et al., 2015.

Raman Spectroscopy in Lipid Studies

Dmitriev and Surovtsev (2015) used Raman spectroscopy to study phosphatidylcholines, including 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, providing insights into the temperature-dependent disorder of hydrocarbon chains in these lipids Dmitriev & Surovtsev, 2015.

Lipid Bilayer Formation and Applications

Marín et al. (2016) reported a method to form stable, free-standing lipid bilayer membranes using phosphocholines, demonstrating potential applications in biophysical studies and sensing measurements Marín et al., 2016.

Lipid Dynamics and Solvent Effects

Nguyen et al. (2019) investigated the impact of methanol on the dynamics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine, revealing insights into the influence of solvents on lipid behavior in biological and synthetic membranes Nguyen et al., 2019.

Safety And Hazards

DEPC has certain toxicity and irritability. During usage, direct contact with skin and eyes should be avoided. If contact occurs, rinse immediately with plenty of water. Inhalation of DEPC dust or solution vapor should be avoided, and protective equipment such as gloves, glasses, and masks should be worn .

Future Directions

Given its role in the formation of micelles, liposomes, and other types of artificial membranes, 1,2-Dierucoyl-sn-glycero-3-phosphocholine could have potential applications in drug delivery, biochemical research, and the study of lipid membranes .

properties

IUPAC Name

[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEURMLKLAEUAY-JFSPZUDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H100NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345798
Record name 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

898.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(22:1(13Z)/22:1(13Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2-Dierucoyl-sn-glycero-3-phosphocholine

CAS RN

51779-95-4, 76420-81-0
Record name 1,2-Dierucoyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Didocos-13-enoyl phoshatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z951826B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
253
Citations
S Tristram-Nagle, R Chan, E Kooijman… - Journal of molecular …, 2010 - Elsevier
This work investigates the interaction of N-terminal gp41 fusion peptide (FP) of human immunodeficiency virus type 1 (HIV-1) with model membranes in order to elucidate how FP leads …
Number of citations: 84 www.sciencedirect.com
ME Weber, PH Schlesinger… - Journal of the American …, 2005 - ACS Publications
A library of “hydraphile” synthetic ion channel analogues that differ in overall length from ∼28−58 Å has been prepared. A new and convenient ion-selective electrode (ISE) method was …
Number of citations: 68 pubs.acs.org
M Inoue, M Yoshimoto - Journal of chemical engineering of Japan, 2013 - jstage.jst.go.jp
Glucose oxidase (GO) is encapsulated in phosphatidylcholine vesicles (PC liposomes) for controlling the oxidation rate of glucose at 40 C. The liposome membrane is composed of …
Number of citations: 1 www.jstage.jst.go.jp
D Sun, TA Peyear, WFD Bennett… - Journal of Medicinal …, 2020 - ACS Publications
Partitioning of bioactive molecules, including drugs, into cell membranes may produce indiscriminate changes in membrane protein function. As a guide to safe drug development, it …
Number of citations: 9 pubs.acs.org
S Bahri, DS Stor, OS Andersen - Biophysical Journal, 2023 - cell.com
Wednesday, February 22, 2023 505a well. While microbes may become resistant to AMPs, the mechanisms are likely to differ from those developed against more conventional …
Number of citations: 4 www.cell.com
AA Sobko, EA Kotova, YN Antonenko… - Journal of Biological …, 2006 - ASBMB
Colicin E1 belongs to a group of bacteriocins whose cytotoxicity toward Escherichia coli is exerted through formation of ion channels that depolarize the cytoplasmic membrane. The …
Number of citations: 80 www.jbc.org
MT Lee, CJ Su, US Jeng, SS Wu, AC Su, KF Liao… - Biophysical …, 2013 - cell.com
To quantitatively correlate membrane thinning with peptide binding affinity, we have studied the bilayer thinning structure of unilamellar vesicles (ULV) of a phospholipid 1, 2-dierucoyl-…
Number of citations: 3 www.cell.com
F Fernandes, LMS Loura, M Prieto, R Koehorst… - Biophysical journal, 2003 - cell.com
M13 major coat protein was derivatized with BODIPY (n-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-yl)methyl iodoacetamide), and its aggregation was studied in 1,2-…
Number of citations: 49 www.cell.com
RC Word, P Smejtek - The Journal of membrane biology, 2005 - Springer
We report results of a partitioning study of 2,3,4,6-tetrachlorophenol (TeCP). In the study we explored (1) the effect of the length of acyl chains of lipids (C16:1 – C24:1) and alkanes (C6–…
Number of citations: 10 link.springer.com
K Lum, HI Ingólfsson, RE Koeppe, OS Andersen - Biophysical journal, 2017 - cell.com
The canonical mechanism of gramicidin (gA) channel formation is transmembrane dimerization of nonconducting subunits that reside in opposite bilayer leaflets. The channels do not …
Number of citations: 18 www.cell.com

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